N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine
Description
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Properties
Molecular Formula |
C22H29NO6 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(2S)-2-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H29NO6/c1-6-7-8-15-11-18(24)29-20-13(4)17(10-9-16(15)20)28-14(5)21(25)23-19(12(2)3)22(26)27/h9-12,14,19H,6-8H2,1-5H3,(H,23,25)(H,26,27)/t14?,19-/m0/s1 |
InChI Key |
WUXNPQVTAAWSGM-PKDNWHCCSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID typically involves multiple steps, starting with the preparation of the chromen-2-one core. The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The subsequent functionalization of the chromen-2-one core with butyl, methyl, and propanamido groups is achieved through a series of substitution and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials, such as photoactive polymers and smart materials.
Mechanism of Action
The mechanism of action of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID involves its interaction with various molecular targets and pathways. The chromen-2-one core structure allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 2-[(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- 2-[(4-Phenyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}-3-METHYLBUTANOIC ACID is unique due to its specific functional groups, which confer distinct chemical and biological properties. The combination of butyl, methyl, and propanamido groups enhances its solubility, stability, and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
